2-(3-Thienyl)quinoline
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Overview
Description
“2-(3-Thienyl)quinoline” is an aromatic compound that has a fused ring structure of quinoline and thiophene. It has a molecular formula of C13H9NS .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “2-(3-Thienyl)quinoline”, has been achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
The molecular structure of “2-(3-Thienyl)quinoline” consists of a quinoline moiety fused with a thiophene ring . The quinoline part of the molecule is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Thiophene derivatives, including “2-(3-Thienyl)quinoline”, have been synthesized through various chemical reactions. These include condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In addition, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinoline derivatives, including 2-(3-Thienyl)quinoline, serve as essential scaffolds in drug discovery. Researchers have harnessed their versatility to develop potential therapeutic agents. The pyranoquinoline ring system, found in these compounds, has garnered considerable attention due to its biological activities. Notably, quinolines exhibit antimalarial, anticancer, anti-inflammatory, and antibacterial properties .
Mechanism of Action
While the specific mechanism of action for “2-(3-Thienyl)quinoline” is not explicitly mentioned in the retrieved papers, quinoline derivatives have been known to exhibit various biological activities. For instance, they have been found to have antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .
Safety and Hazards
Future Directions
Thiophene and quinoline derivatives, including “2-(3-Thienyl)quinoline”, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on the development of more successful quinoline-derived therapeutics based on the synthesis of hybrid compounds that contain two or more pharmacophores affecting different targets and/or employing distinct mechanisms of action .
properties
IUPAC Name |
2-thiophen-3-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZDBEWLGVYIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienyl)quinoline |
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